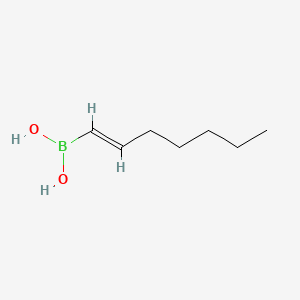

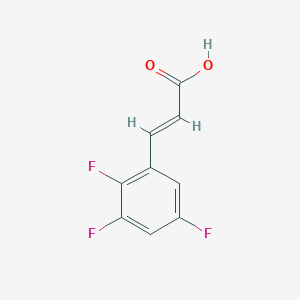

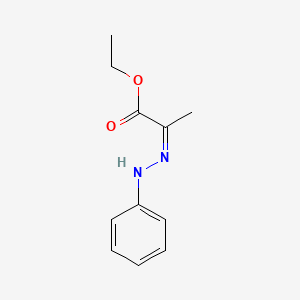

![molecular formula C11H12O4 B1310262 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde CAS No. 879046-36-3](/img/structure/B1310262.png)

6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves the Vilsmeier-Haack reaction, which is a formulary method for the formation of aldehydes. For instance, the synthesis of pyridyl analogues of 3-oxo-3,4-dihydro-2H-1,4-(benzothiazine or benzoxazine)-6-carbaldehydes was achieved through high-yielding routes without major purification issues, providing gram quantities of each aldehyde . Similarly, novel 1H-pyrazole-4-carbaldehyde derivatives were synthesized using the Vilsmeier-Haack reagent, confirming the versatility of this method in synthesizing aldehyde compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of a novel 1H-pyrazole-4-carbaldehyde derivative was confirmed by elemental analysis, 1H-NMR, and 13C-NMR, with X-ray crystallography used for an intermediate compound . The crystal structure of another related compound, 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, was determined, revealing intramolecular hydrogen bonds and intermolecular π-π stacking .

Chemical Reactions Analysis

The papers provided do not detail specific reactions of 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde, but they do discuss reactions of structurally related compounds. For instance, the Vilsmeier-Haack reaction is a key step in the synthesis of various carbaldehyde derivatives . These reactions typically involve the formation of a chloromethylene iminium ion from DMF and POCl3, which then reacts with the substrate to form the aldehyde group.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and crystallography. For example, the crystal structure of 2,6-Di(thiophen-2-yl)-benzo[1,2-d:4,5-d']bisoxazole was determined, and its fluorescence behavior was studied, indicating that such compounds can exhibit interesting optical properties . The spectroscopic properties and DFT studies of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde complemented its structural analysis, providing a comprehensive understanding of its chemical behavior .

科学的研究の応用

Electrocatalytic Applications

A modified electrode containing a ruthenium complex bonded to a stable polyphenol film showed promising results in the electrocatalytic oxidation of organic substrates such as safrol and isosafrol. This process yielded benzo[1,3]dioxole-5-carbaldehyde (piperonal) and its derivatives with good yields, demonstrating the potential of such modified electrodes in organic synthesis and possibly in environmental applications where organic pollutant degradation could be relevant (Steter, J. R., Pontólio, J. O., Costa, M. I. C. F., & Romero, J. R., 2007).

Antimicrobial and Analgesic Activities

Research into the antimicrobial and analgesic properties of novel compounds derived from the benzoxazole family, to which 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde is structurally related, has shown that such compounds exhibit pronounced activity. This suggests potential applications in developing new therapeutic agents. Specifically, derivatives of 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde showed high receptor affinity and notable antimicrobial and analgesic activities (Jayanna, N., Vagdevi, H., Dharshan, J. C., Raghavendra, R., & Telkar, S., 2013).

Spectroscopic and Structural Analysis

The structural and spectroscopic analysis of compounds closely related to 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde, such as 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde, has provided insights into their chemical behavior. The intramolecular hydrogen bonding patterns and intermolecular interactions, such as π–π stacking, have implications for understanding the reactivity and stability of these compounds, potentially influencing their applications in material science and molecular engineering (Chen, K.-Y., 2016).

Green Synthesis Methods

Innovative methods for synthesizing heterocyclic compounds, including those related to 6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde, have been developed to improve sustainability in chemical synthesis. The use of ionic liquids in aqueous media for promoting intramolecular annulation represents a step forward in green chemistry, offering environmentally friendly alternatives for compound synthesis (Li, H., Liu, C., Zhang, Y., Sun, Y., Wang, B., & Liu, W., 2015).

Antitumor Activities

Compounds incorporating the benzo[d][1,3]dioxole moiety, such as benzo[d][1,3]dioxoles-fused 1,4-thiazepines, have been investigated for their antitumor activities. These studies suggest the potential of such compounds in pharmacological research, particularly in the development of novel antitumor agents with synergistic properties (Wu, L., Yang, X., Peng, Q., & Sun, G., 2017).

特性

IUPAC Name |

6-propoxy-1,3-benzodioxole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-3-13-9-5-11-10(14-7-15-11)4-8(9)6-12/h4-6H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOPRBGCENZIDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1C=O)OCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Propoxy-benzo[1,3]dioxole-5-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)

![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)

![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1310232.png)